棕榈酰三肽-5 双三氟乙酸盐

描述

Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Syn-Coll, is a synthetic signal oligopeptide . It is a cosmeceutical peptide that promotes skin cell growth, inhibits oxygen and hydroxyl radicals, and promotes matrix protein synthesis, especially collagen . It may also increase the production of elastin, hyaluronic acid, glycosaminoglycan, and fibronectin .

Synthesis Analysis

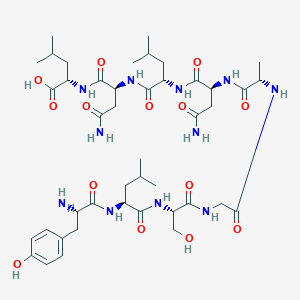

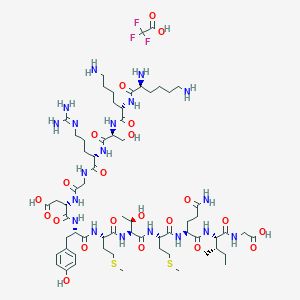

Palmitoyl tripeptide-5 is a synthetic signal peptide, also known as palmitoyl tripeptide-3, Pal-KVK, and SYN-COLL . It mimics thrombospondin and causes the sequence Arg-PheLys to bind to the inactive form of transforming growth factor-β, inducing the release of active transforming growth factor-β (TGF-β) .Molecular Structure Analysis

The formal name of Palmitoyl tripeptide-5 bistrifluoracetate salt is N2-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine, 2,2,2-trifluoroacetate (1:2). Its molecular formula is C33H65N5O5 • 2CF3COOH . The molecular weight is 840.0 .Physical And Chemical Properties Analysis

Palmitoyl tripeptide-5 bistrifluoracetate salt is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .科学研究应用

皮肤细胞增殖和再生

棕榈酰三肽-5,也称为 Syn-Coll,正在进行科学研究,以评估其增强 I 型胶原蛋白产生的潜力 {svg_1}. 研究表明,它可能有助于减少皱纹深度,并可能有助于加速天然蛋白质的产生,从而有助于皮肤紧致和保湿 {svg_2}.

转化生长因子-β (TGF-β) 的刺激

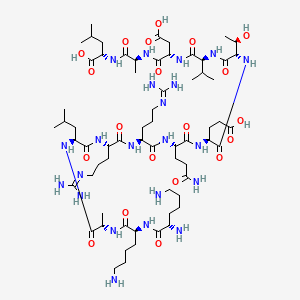

棕榈酰三肽-5 的功能与转化生长因子-β (TGF-β) 的刺激有关 {svg_3}. 血小板反应蛋白-1 (TSP-1) 结构中的核心序列 Lys-Arg-Phe-Lys 被广泛认为是 TGF-β 激活的刺激剂 {svg_4}. 与之相似,Syn-Coll,包含序列棕榈酰-Lys-Val-Lys,已被证明可能在 TGF-β 中引发类似的反应 {svg_5}.

胶原蛋白合成

棕榈酰三肽-5 已被证明可以刺激胶原蛋白的合成 {svg_6}. 有人提出,这种合成肽可能通过模拟血小板反应蛋白-1 (TSP-1) 的功能来激活生长因子转化生长因子-β (TGF-β) {svg_7}.

干扰基质金属蛋白酶 1 和 3 (MMP1 和 MMP3)

一种提出的机制表明,Syn-Coll 可能干扰基质金属蛋白酶 1 和 3 (MMP1 和 MMP3) 的活性,这些酶在胶原蛋白的自然降解中起着至关重要的作用 {svg_8}. 这些酶参与老化胶原蛋白的正常周转,但它们在炎症状态下可能变得明显上调,可能导致过早的皮肤损伤和皮肤皱纹的出现 {svg_9}.

化妆品应用

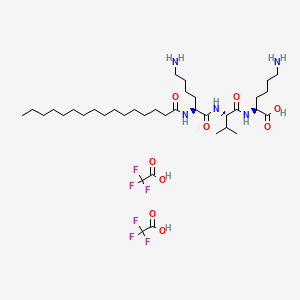

棕榈酰三肽-5 用于各种化妆品产品 {svg_10}. 将含有棕榈酰三肽-1 (3 ppm) 的乳膏每天两次涂抹在 15 位女性受试者身上,持续 4 周 {svg_11}. 结果表明没有皮肤刺激和敏感 {svg_12}.

减少衰老信号

棕榈酰三肽-3/5 通过干扰 MMP-1 和 MMP-3 胶原蛋白降解来增强胶原蛋白合成并减少胶原蛋白分解,从而改善衰老信号 {svg_13}.

作用机制

安全和危害

This product is not intended for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness, and for the development of new treatments . Palmitoyl pentapeptide-4 and Carnosine are other well-researched cosmeceuticals .

生化分析

Biochemical Properties

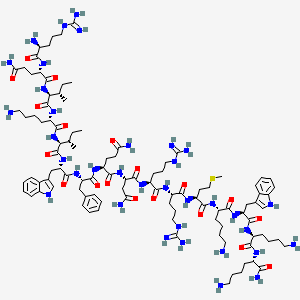

This compound interacts with transforming growth factor-β (TGF-β), a protein that regulates many cellular functions . It is speculated to mimic the effects of thrombospondin-1 (TSP-1), an intrinsic component within the extracellular matrix (ECM), which is widely recognized as the stimulator for TGF-β activation .

Cellular Effects

Palmitoyl tripeptide-5 bistrifluoracetate salt has shown potential to minimize wrinkle depth and possibly provide support in accelerating natural protein production which contribute to the firming and hydration of the skin . It stimulates the production of Type I and Type III collagen by dermal fibroblasts through the activation of TGF-β .

Molecular Mechanism

The compound operates by imitating the functionality of thrombospondin-1 (TSP-1) to activate the growth factor transforming growth factor-β (TGF-β) . This activation of latent TGF-β by the compound may instigate an upsurge in the production of type I and type III collagen by dermal fibroblasts .

Temporal Effects in Laboratory Settings

Over time, the compound has shown a sustained elevation of type I and type III collagen, as well as fibronectin mRNAs in normal dermal fibroblasts

Metabolic Pathways

It is known to interact with TGF-β, a protein involved in many cellular processes .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOHLNFINRFFR-RROPMPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211382 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623172-56-5 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。